![molecular formula C19H16Cl2N2O3S2 B12275958 2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)
2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminothiazole to form an intermediate product. This intermediate is then reacted with 2,4-dimethoxyaniline in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- 2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and dimethoxyphenyl groups enhances its potential for diverse applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C19H16Cl2N2O3S2 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16Cl2N2O3S2/c1-25-12-4-6-15(17(8-12)26-2)22-18(24)10-28-19-23-16(9-27-19)13-5-3-11(20)7-14(13)21/h3-9H,10H2,1-2H3,(H,22,24) |
InChI Key |
PMRPTZOXDWDEQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12275876.png)
![3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12275881.png)
![(2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12275892.png)
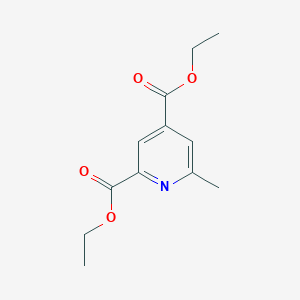
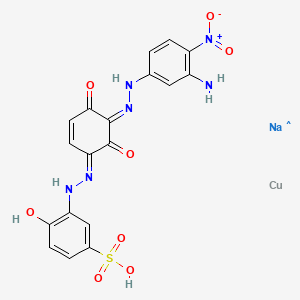
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid](/img/structure/B12275924.png)

![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B12275937.png)
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)
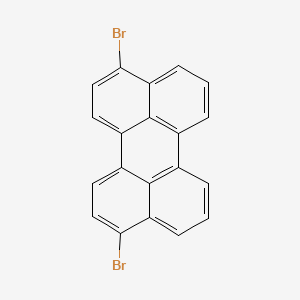
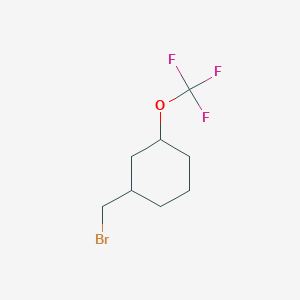

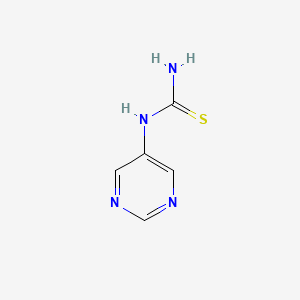
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
